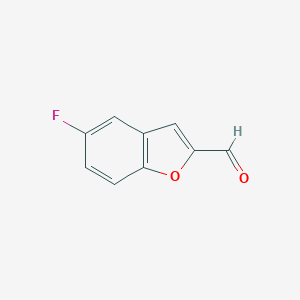

5-Fluorobenzofuran-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluorobenzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5FO2 . It is a type of benzofuran derivative, which are compounds that are ubiquitous in nature and have been shown to have strong biological activities .

Synthesis Analysis

Benzofuran derivatives, including 5-Fluorobenzofuran-2-carbaldehyde, can be synthesized through various methods. For instance, one method involves the treatment of β,β-difluoro-o-hydroxystyrenes with 1,8-diazabicyclo . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

The molecular structure of 5-Fluorobenzofuran-2-carbaldehyde consists of a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular weight of 164.133 Da and a monoisotopic mass of 164.027359 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluorobenzofuran-2-carbaldehyde include a density of 1.3±0.1 g/cm3, a boiling point of 255.7±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 43.1±0.3 cm3 and a polar surface area of 30 Å2 .

Scientific Research Applications

Fluorescence and Sensing Applications

A study by Saravanakumar et al. (2020) highlights the synthesis of a dicyanovinyl substituted phenanthridine conjugated probe that demonstrates significant solvatochromism and can act as a colorimetric and ratiometric fluorescent sensor for biogenic primary amines. This application is based on the intramolecular charge transfer (ICT) characteristic of the fluorophores, which exhibit tunable aggregation-induced emission and notable fluorescence changes upon interaction with amines, indicating the potential of 5-Fluorobenzofuran-2-carbaldehyde derivatives in sensing applications (Saravanakumar et al., 2020).

Synthesis of Novel Compounds

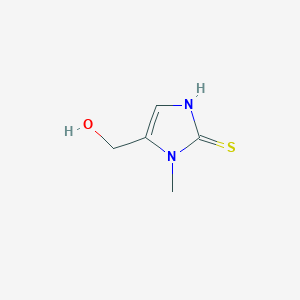

Another research by Li et al. (2012) discusses the gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives from propargyl amidines, showcasing the utility of 5-Fluorobenzofuran-2-carbaldehyde in the synthesis of imidazole derivatives under mild conditions. This work demonstrates the compound's role in enabling the formation of 2-fluoroalkyl-5-methyl imidazoles and 2-fluoroalkyl imidazole-5-carbaldehydes, contributing to the development of novel organic compounds with potential applications in various fields (Li et al., 2012).

Organic Electronics and Light-Emitting Diodes (LEDs)

Research by Tokarev et al. (2019) details the synthesis of a new chromophore via the condensation of 2-methylbenzothiazole with 2,2′-bithiophene-5-carbaldehyde, leading to compounds demonstrating high electron mobility. This suggests the application of 5-Fluorobenzofuran-2-carbaldehyde derivatives in the doping of polymers for organic electronics and LEDs, indicating its significance in the development of materials with enhanced electronic properties (Tokarev et al., 2019).

Green Chemistry and Ultrasound-Promoted Synthesis

Adole et al. (2020) explored the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde, demonstrating the compound's role in facilitating rapid, clean, and efficient reactions under green chemistry principles. This method highlights the efficiency and environmental benefits of using 5-Fluorobenzofuran-2-carbaldehyde derivatives in chemical synthesis (Adole et al., 2020).

Future Directions

The future directions of research involving 5-Fluorobenzofuran-2-carbaldehyde could involve further exploration of its biological activities and potential applications in medicine. Given the increasing demand for the development of unprecedented routes to access fluorinated molecules, researchers around the world are performing intriguing research involving fluorinating reagents and fluorinated building blocks .

Mechanism of Action

Target of Action

Similar compounds such as furan-2-carbaldehydes have been used as building blocks for the synthesis of bioactive quinazolin-4(3h)-ones .

Mode of Action

Furan-2-carbaldehydes, which are structurally similar, are used as efficient green c1 building blocks to synthesize bioactive quinazolin-4(3h)-ones by ligand-free photocatalytic c–c bond cleavage .

Biochemical Pathways

Benzofuran derivatives, a broader class of compounds to which 5-fluorobenzofuran-2-carbaldehyde belongs, are known to have diverse pharmacological activities .

properties

IUPAC Name |

5-fluoro-1-benzofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZDVFKNOIHCBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)

![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)